![molecular formula C16H31BrN2 B1591728 1-Dodecyl-3-methylimidazolium bromide CAS No. 61546-00-7](/img/structure/B1591728.png)
1-Dodecyl-3-methylimidazolium bromide
Overview
Description
1-Dodecyl-3-methylimidazolium bromide (1-DMMiBr) is an organic ionic liquid (OIL) that has been studied extensively in recent years due to its potential applications in a variety of fields. It is composed of a cationic head group, 1-dodecyl-3-methylimidazolium, and an anionic counterion, bromide. OILs are a class of compounds that are composed of two or more components, with the majority of them being composed of a cationic head group and an anionic counterion. 1-DMMiBr has a number of unique properties that make it attractive for use in various fields, including its low viscosity, low volatility, and high thermal stability.
Scientific Research Applications
Biomedicine
Antimicrobial Agent: 1-Dodecyl-3-methylimidazolium bromide has been evaluated for its antimicrobial properties against a range of bacteria and fungi. It shows promise as a potential low-toxic biocide with high activity against multidrug-resistant strains .
Protein Interaction Studies: This compound has been used to study interactions with human serum albumin (HSA), suggesting it could induce protein unfolding and changes in secondary structure, which is significant for understanding drug-protein interactions .
Environmental Science
Biomass Deconstruction: In the field of green chemistry, this ionic liquid is utilized for the degradation of biomass, such as water hyacinth, which is a critical step in biofuel production .
Materials Science
Surface Property Analysis: The compound is used to understand the surface properties and micellization behavior of imidazolium-based ionic liquids, which is crucial for developing new materials with specific characteristics .
Volumetric Properties: It serves as a subject for the study of volumetric properties and electrical conductivity in mixtures, aiding in the design of energy materials .
Analytical Chemistry
Micellization Behavior: The compound’s ability to form micelles is studied to understand its role in altering the properties of aqueous solutions, which is important for various analytical applications .
Phase Transfer Media: It is used as a phase transfer medium in analytical processes, facilitating the transfer of a reactant from one phase into another where the reaction occurs .
Pharmaceuticals
Drug Formulation: Due to its interaction with biological membranes, it is explored for the formulation of active pharmaceutical ingredients, especially in the design of drug delivery systems .
Agriculture
Pesticide Formulation: While direct references are not available, similar ionic liquids have been studied for their use in pesticide formulations, suggesting a potential application in agriculture for 1-Dodecyl-3-methylimidazolium bromide .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-Dodecyl-3-methylimidazolium bromide are biological membranes . The compound exerts its influence by interacting with these membranes .
Mode of Action
1-Dodecyl-3-methylimidazolium bromide interacts with its targets, the biological membranes, resulting in changes in their properties .
Biochemical Pathways
It is known that the compound’s interactions with biological membranes can influence various biochemical processes . The downstream effects of these interactions are complex and depend on a variety of factors, including the specific biological context .
Result of Action
Its interactions with biological membranes suggest that it could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Dodecyl-3-methylimidazolium bromide. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Furthermore, it should be kept away from moisture as it can release toxic gases in a humid environment .
properties
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLSTCVUGYAKLE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049333 | |
Record name | 1-Dodecyl-3-methylimidazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61546-00-7 | |
Record name | 1-Dodecyl-3-methylimidazolium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61546-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Dodecyl-3-methylimidazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Dodecyl-3-methylimidazolium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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